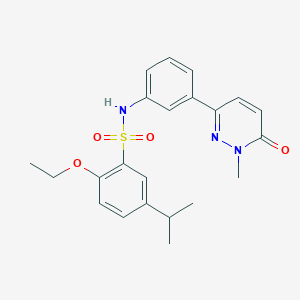

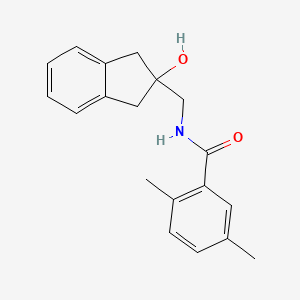

![molecular formula C15H13Cl2N5O B2501786 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 890897-89-9](/img/structure/B2501786.png)

4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has been extensively studied for its biological properties. This class of compounds has shown significant potential as antiproliferative and proapoptotic agents, particularly in the context of cancer cell growth inhibition through the interference with Src phosphorylation . Additionally, derivatives with morpholine groups have been identified as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), with variations in the substituents leading to different levels of selectivity and potency . The anti-inflammatory activity of similar compounds has also been explored, with some derivatives demonstrating promising results compared to standard drugs like indomethacin .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various chemical reactions, including palladium-catalyzed cross-coupling reactions. These methods have been employed to create a variety of non-symmetrical pyrimidines with functional groups at specific positions, such as the C-4 and C-6 positions on the pyrimidine ring . The synthesis process is crucial for obtaining compounds with the desired biological activities, as the presence and position of different substituents can significantly influence the compound's efficacy and selectivity.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The addition of a morpholine group contributes to the compound's solubility and may affect its ability to interact with biological targets. Molecular modeling simulations have been used to predict the mode of action of these inhibitors at the molecular level, providing insights into how they can act as antiproliferative agents .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the functional groups attached to the core structure. For instance, the introduction of ureidophenyl groups has led to mixed inhibitors of mTOR and PI3K-alpha, while alkylureidophenyl appendages have resulted in highly selective mTOR inhibitors . The ability to modify the chemical structure through various reactions allows for the fine-tuning of the compound's biological activity and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as lipophilicity, are important factors in their biological activity. Theoretical calculations of lipophilicity (C log P) have been performed to correlate these properties with the observed anti-inflammatory activity. Compounds with optimal lipophilicity have shown good anti-inflammatory effects with minimal ulcerogenic side effects, indicating the importance of these properties in the design of new therapeutic agents .

科学的研究の応用

Synthetic and Medicinal Aspects

Pyrazolo[3,4-d]pyrimidine and morpholine scaffolds are important heterocycles in drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is associated with a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory. It is a key structure for medicinal chemists due to its broad synthetic applications and bioavailability. Significant advances in structure-activity relationship (SAR) studies have been made, offering numerous opportunities for developing potential drug candidates using this scaffold (Cherukupalli et al., 2017). Similarly, morpholine derivatives have been found to possess a broad spectrum of pharmacological profiles, including various pharmacophoric activities. This heterocycle is a key component in a variety of biologically active compounds (Asif & Imran, 2019).

Synthesis and Catalysis

The pyranopyrimidine core, closely related to pyrazolo[3,4-d]pyrimidine, is fundamental in the medicinal and pharmaceutical industries. It has broad applicability, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds have been intensively investigated, and their development is challenging due to their structural complexity. Hybrid catalysts play a crucial role in synthesizing these compounds, including organocatalysts, metal catalysts, and nanocatalysts (Parmar, Vala & Patel, 2023).

Optoelectronic Materials

The integration of pyrimidine rings into π-extended conjugated systems, akin to pyrazolo[3,4-d]pyrimidine, is highly valuable for creating novel optoelectronic materials. These materials are significant in developing electronic devices, luminescent elements, and photoelectric conversion elements. The presence of pyrimidine and similar heterocycles in the scaffold enhances the electroluminescent properties and paves the way for the fabrication of advanced organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin & Chupakhin, 2018).

作用機序

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidin-4-one derivatives, have been reported to inhibit the kinase activity of lrrk2 .

Mode of Action

It’s worth noting that similar compounds have been reported to interact with their targets and cause changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to affect various cellular components negatively, particularly in the context of oxidative stress .

Result of Action

Similar compounds have been reported to possess moderate to high in vitro antifungal activities .

将来の方向性

特性

IUPAC Name |

4-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5O/c16-12-2-1-10(7-13(12)17)22-15-11(8-20-22)14(18-9-19-15)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFZFIZJKRSZCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2501704.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2501706.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2501709.png)

![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2501713.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2501714.png)

amine](/img/structure/B2501719.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2501720.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2501722.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)